N-(4-(2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)cinnamamide
Description
Properties
IUPAC Name |
(E)-N-[4-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]-1,3-thiazol-2-yl]-3-phenylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O2S2/c1-11-21-22-17(26-11)20-15(24)9-13-10-25-16(18-13)19-14(23)8-7-12-5-3-2-4-6-12/h2-8,10H,9H2,1H3,(H,18,19,23)(H,20,22,24)/b8-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZBYURURYXHVBG-BQYQJAHWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)CC2=CSC(=N2)NC(=O)C=CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN=C(S1)NC(=O)CC2=CSC(=N2)NC(=O)/C=C/C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that 1,3,4-thiadiazole derivatives, which this compound is a part of, have shown significant therapeutic potential. They have been associated with a wide range of therapeutic activities like antimicrobial, antifungal, antimycobacterial, analgesic, anti-inflammatory, antipsychotic, antidepressant, anticonvulsant, and anti-leishmanial.
Mode of Action
The mode of action of this compound is likely related to its 1,3,4-thiadiazole moiety. Bioactive properties of thiadiazole are generally connected with the fact that this heterocyclic ring is a bioisostere of pyrimidine, which in turn is the skeleton of three nucleic bases. Therefore, 1,3,4-thiadiazole derivatives have the ability to disrupt processes related to DNA replication. This permits them to inhibit replication of both bacterial and cancer cells.
Biological Activity
N-(4-(2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)cinnamamide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and antimicrobial properties. This article explores its synthesis, biological evaluations, and the underlying mechanisms of action.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves multi-step organic reactions that incorporate thiadiazole and thiazole moieties. The structural formula can be represented as follows:
This compound features a cinnamide backbone linked to a thiazole and a thiadiazole ring, which contribute to its biological activity.
Antitumor Activity
Numerous studies have evaluated the cytotoxic effects of thiadiazole derivatives against various cancer cell lines. For instance:
- Cytotoxicity Against Cancer Cell Lines : this compound exhibited significant cytotoxicity against human breast cancer (MCF-7), lung cancer (H460), and colon cancer (HCT116) cell lines. The half-maximal inhibitory concentration (IC50) values ranged from 3.29 to 10 µg/mL across these cell lines .
- Mechanism of Action : The compound appears to induce apoptosis in cancer cells without causing cell cycle arrest, as evidenced by fluorescence-activated cell sorting (FACS) analysis. This suggests that it may activate apoptotic pathways selectively in malignant cells .
Antimicrobial Activity
In addition to its antitumor properties, the compound has shown promising antimicrobial effects:
- Broad-Spectrum Antimicrobial Activity : Derivatives containing the 1,3,4-thiadiazole scaffold have been reported to possess antimicrobial properties against various pathogens, including bacteria and fungi. The presence of the thiadiazole moiety is believed to enhance interaction with microbial membranes .
- Specific Inhibition Studies : Certain derivatives have demonstrated selective inhibition against strains such as Staphylococcus aureus and Escherichia coli, indicating their potential use in treating infections caused by resistant bacterial strains .
Case Studies and Research Findings
A selection of relevant studies highlights the biological activity of compounds related to this compound:
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing thiadiazole and thiazole rings exhibit significant antimicrobial properties. A study demonstrated that derivatives of thiadiazole were effective against a variety of bacteria and fungi. The specific compound N-(4-(2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)cinnamamide showed promising activity in inhibiting the growth of pathogenic microorganisms, suggesting potential as an antimicrobial agent in clinical settings .
Anti-Cancer Properties
Thiadiazole derivatives have been investigated for their anti-cancer properties. In vitro studies have shown that certain compounds can induce apoptosis in cancer cells. The incorporation of the cinnamamide structure enhances the compound's ability to interact with cancer cell receptors, potentially leading to improved therapeutic effects .
Enzyme Inhibition
The compound has been studied as a potential inhibitor of various enzymes linked to disease pathways. For instance, it has shown activity against tyrosinase, an enzyme involved in melanin production, making it a candidate for skin-whitening agents in cosmetic formulations .
Pesticidal Activity
This compound has been explored for its pesticidal properties. Studies indicate that it can act as an effective pesticide against certain agricultural pests, reducing crop damage and increasing yield .
Plant Growth Regulation
Research has also suggested that the compound may function as a plant growth regulator. It can enhance growth rates and improve resistance to environmental stressors in plants, making it valuable for agricultural applications .
Case Study 1: Antibacterial Efficacy
A study conducted on the antibacterial efficacy of this compound revealed that the compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL. This suggests its potential use in developing new antibacterial agents .
Case Study 2: Agricultural Application
In field trials assessing the effectiveness of the compound as a pesticide, crops treated with this compound showed a 30% reduction in pest populations compared to untreated controls. This indicates its viability as an environmentally friendly pest control solution .
Q & A
Q. Basic
- NMR : Focus on the δ 7.3–8.1 ppm region (aromatic protons), δ 2.5 ppm (methyl group on thiadiazole), and δ 10.1 ppm (amide NH).
- IR : Confirm amide C=O stretches (~1650–1680 cm⁻¹) and thiadiazole C=N vibrations (~1550 cm⁻¹).
- Mass Spectrometry : Look for molecular ion peaks matching the exact mass (e.g., m/z 457.1 for [M+H]⁺). Cross-validate with HRMS to confirm purity .
How can researchers design experiments to evaluate the compound’s biological activity, particularly its anticancer potential?
Q. Advanced
- In vitro assays : Use MTT or SRB assays on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ determination. Include positive controls (e.g., doxorubicin) and assess dose-response curves.
- Mechanistic studies : Perform flow cytometry for apoptosis (Annexin V/PI staining) and cell cycle arrest (propidium iodide). Validate protein targets via Western blotting (e.g., Bcl-2, caspase-3) .
- In vivo models : Test efficacy in xenograft mice, monitoring tumor volume and histopathology .
What strategies are recommended to resolve contradictions in reported biological activity data for thiadiazole-thiazole hybrids?
Q. Advanced
- Assay standardization : Control variables like cell passage number, serum concentration, and incubation time.
- Structural verification : Reconfirm compound identity (e.g., via X-ray crystallography) to rule out batch-specific impurities.
- Target profiling : Use molecular docking to compare binding affinities across isoforms (e.g., kinase vs. non-kinase targets). Discrepancies may arise from off-target interactions or assay sensitivity .
How can structure-activity relationship (SAR) studies be systematically conducted for this compound?
Q. Advanced
- Substituent variation : Synthesize analogs with modified cinnamamide substituents (e.g., electron-withdrawing groups on the phenyl ring) or methyl group replacement on the thiadiazole.
- Activity cliffs : Test derivatives in parallel using high-throughput screening. Correlate logP values (HPLC-measured) with cytotoxicity to identify hydrophobicity thresholds for potency .
- 3D-QSAR : Build computational models using CoMFA or CoMSIA to predict bioactivity .
What are the methodological challenges in assessing the compound’s pharmacokinetic properties, and how can they be addressed?
Q. Advanced
- Solubility : Use nanoformulations (e.g., liposomes) or co-solvents (PEG 400) for in vivo administration.
- Metabolic stability : Perform microsomal incubation assays (human liver microsomes) with LC-MS/MS analysis to identify major metabolites.
- Plasma protein binding : Employ equilibrium dialysis followed by LC-MS quantification .
How can researchers validate the compound’s proposed mechanism of action involving enzyme inhibition?
Q. Advanced
- Enzyme assays : Use purified enzymes (e.g., topoisomerase II or HDACs) in fluorogenic substrate-based assays. Compare inhibition rates (IC₅₀) with known inhibitors.
- Cellular thermal shift assay (CETSA) : Confirm target engagement by monitoring protein stabilization post-treatment.
- CRISPR knockouts : Generate enzyme-deficient cell lines and assess resistance to the compound .
What experimental approaches are recommended to study the compound’s interaction with DNA or proteins?
Q. Advanced
- Spectroscopic methods : Use UV-Vis titration or circular dichroism (CD) to detect DNA binding (e.g., groove vs. intercalation).
- Surface plasmon resonance (SPR) : Measure real-time binding kinetics with immobilized proteins.
- Molecular dynamics simulations : Model interactions using GROMACS or AMBER to identify critical residues .
How can researchers optimize the compound’s selectivity to reduce off-target effects in therapeutic applications?
Q. Advanced
- Proteome-wide profiling : Use affinity-based pulldown coupled with mass spectrometry (AfB-MS) to identify off-targets.
- Fragment-based design : Introduce steric hindrance groups to block non-specific binding pockets.
- Dual-activity probes : Conjugate with fluorescent tags (e.g., FITC) for live-cell imaging to track localization .
What are the best practices for ensuring reproducibility in synthesizing and testing this compound across laboratories?
Q. Basic
- Detailed protocols : Publish step-by-step synthetic procedures, including purification methods (e.g., column chromatography gradients).
- Reference standards : Cross-validate NMR and HPLC data with a centralized database (e.g., PubChem).
- Inter-lab validation : Collaborate on round-robin testing to harmonize biological assay conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
